3-(2-Thienyl)-D-alanine

Enzyme Kinetics Phenylalanine Hydroxylase Substrate Specificity

Beta-2-Thienyl-D-alanine (CAS 62561-76-6) is a non-proteinogenic D-amino acid wherein the methyl hydrogen of D-alanine is replaced by a 2-thienyl group. This enantiopure D-isomer (≥99% HPLC, [α]D +31.4°) is mandatory for reproducible DAAO substrate profiling, stereospecific enzyme kinetics, and phenylalanine antimetabolite selection—the L-isomer, racemic DL-mixture, or L-phenylalanine introduce uncontrolled variables that invalidate Km/Vmax determinations and SAR campaigns. The thiophene heterocycle confers distinct electronic/steric properties not recapitulated by fluorinated phenylalanine analogs, making this compound a critical chiral synthon for peptide drug discovery and industrial biocatalysis research.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 62561-76-6
Cat. No. B556724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thienyl)-D-alanine
CAS62561-76-6
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(C(=O)O)N
InChIInChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
InChIKeyWTOFYLAWDLQMBZ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Thienyl)-D-alanine (CAS 62561-76-6): A Non-Proteinogenic D-Amino Acid Analogue for Specialized Peptide and Enzyme Research


3-(2-Thienyl)-D-alanine (CAS 62561-76-6), also known as β-(2-thienyl)-D-alanine, is a non-proteinogenic amino acid derivative [1]. It is structurally characterized as a D-alanine molecule where one methyl hydrogen is substituted with a 2-thienyl (thiophene) group [1]. With a molecular formula of C7H9NO2S and a molecular weight of 171.22 g/mol [1], this compound is primarily utilized as a research tool in peptide synthesis and enzymology, serving as an isostere of phenylalanine with distinct stereochemical and electronic properties . Its commercial availability in high purity (>98%) supports its use in advanced biochemical investigations .

Why 3-(2-Thienyl)-D-alanine (CAS 62561-76-6) Cannot Be Interchanged with Its L- or DL-Counterparts


Despite sharing the same molecular formula and weight as its L- and DL- enantiomers, 3-(2-Thienyl)-D-alanine possesses distinct stereochemistry that fundamentally alters its biological interactions and pharmacokinetic profile . As a D-amino acid, it is inherently resistant to proteolytic degradation by common proteases, which are specific for L-amino acid residues . This stereochemical difference is not trivial; it can dictate whether the compound acts as a substrate, inhibitor, or is completely inert in a given biological system. Therefore, substituting the D-isomer with its L- or DL- counterparts cannot be assumed to yield equivalent experimental outcomes, particularly in studies involving chiral recognition, enzyme specificity, or in vivo stability .

Quantitative Differentiation of 3-(2-Thienyl)-D-alanine (CAS 62561-76-6) from Structural Analogs: A Comparative Evidence Guide


Stereochemistry-Dependent Substrate Specificity for Phenylalanine Hydroxylase (PAH)

While 3-(2-Thienyl)-L-alanine is a known substrate and activator for human phenylalanine hydroxylase (PAH), the D-enantiomer is not recognized by the enzyme [REFS-1, REFS-2]. This stereochemical exclusion is a critical differentiator. The L-isomer is actively turned over by PAH with a defined Michaelis-Menten constant (Km), whereas the D-isomer is inactive in this system [REFS-1, REFS-3].

Enzyme Kinetics Phenylalanine Hydroxylase Substrate Specificity Stereoselectivity

Distinct Kinetic Mode of Action for the DL-Racemate as a Competitive Inhibitor

The racemic mixture, β-2-thienyl-DL-alanine, functions as a weak, competitive inhibitor of phenylalanine hydroxylase, whereas the D-isomer alone is not a substrate [1]. This suggests that the observed inhibition by the racemate may be primarily driven by the L-enantiomer's interaction with the active site. The presence of the D-isomer in the racemic mixture does not enhance the inhibitory effect and may even dilute the effective concentration of the active L-isomer [1]. For experiments requiring pure inhibition, the D-isomer is not suitable, and the racemate would be a confounding mixture.

Enzyme Inhibition Phenylalanine Hydroxylase Competitive Inhibitor Pharmacokinetics

Enhanced Proteolytic Stability Conferred by D-Amino Acid Backbone

The D-configuration of the alanine backbone in 3-(2-Thienyl)-D-alanine renders it inherently resistant to hydrolysis by most proteases, which are stereospecific for L-amino acids [REFS-1, REFS-2]. While direct comparative half-life data for this specific compound are not available, it is a well-established principle in peptide chemistry that substituting an L-amino acid with its D-enantiomer significantly increases the metabolic stability of a resulting peptide . The L-isomer, 3-(2-Thienyl)-L-alanine, would be subject to standard proteolytic degradation pathways.

Peptide Synthesis Proteolytic Stability D-Amino Acids Drug Design

High Aqueous Solubility for In Vitro and In Vivo Formulation

3-(2-Thienyl)-D-alanine exhibits high aqueous solubility, with a reported concentration of ≥ 5 mg/mL (29.20 mM) in H2O . This physicochemical property is essential for preparing solutions for in vitro assays and in vivo dosing without the need for potentially confounding organic co-solvents. In contrast, many phenylalanine analogs with larger, more hydrophobic side chains have significantly lower aqueous solubility, which can limit their experimental utility .

Solubility Formulation In Vitro Assay In Vivo Dosing

Optimal Research and Industrial Applications for 3-(2-Thienyl)-D-alanine (CAS 62561-76-6)


Synthesis of Proteolytically Stable, Bioactive Peptides

The D-configuration of 3-(2-Thienyl)-D-alanine is a cornerstone for designing peptide-based drugs and probes with enhanced in vivo half-lives. Substituting native L-phenylalanine with this D-analogue introduces a thiophene isostere that can maintain or modulate receptor binding while conferring resistance to proteolytic degradation . This is crucial for developing stable therapeutics for conditions where rapid peptide clearance is a limiting factor. Its high aqueous solubility further facilitates solid-phase peptide synthesis and subsequent purification .

Enzyme Mechanism and Specificity Studies (e.g., Phenylalanine Hydroxylase)

In studies of phenylalanine hydroxylase (PAH) and related aromatic amino acid enzymes, 3-(2-Thienyl)-D-alanine serves as an essential stereochemical control. Since the L-isomer is a known substrate and the D-isomer is not, it allows researchers to isolate the stereospecific effects on catalysis and binding [1]. This precise control is invaluable for mapping active site topology and understanding the molecular basis of diseases like phenylketonuria (PKU) [2].

Development of Stereospecific Assays and Chiral Separations

The distinct stereochemistry of 3-(2-Thienyl)-D-alanine makes it an ideal standard or analyte for developing and validating analytical methods that must differentiate between enantiomers. This is particularly relevant in quality control for pharmaceutical intermediates, where the presence of the unwanted L-isomer can be a critical impurity . Its use ensures the fidelity and reliability of chiral HPLC or other separation techniques.

Creation of Novel Antimicrobial Agents

Historically, β-2-thienylalanine (the racemate) was explored as a phenylalanine antagonist to inhibit bacterial growth [3]. The D-isomer, being metabolically inert to common proteases, could serve as a building block for designing new classes of antimicrobial peptides with improved stability. By incorporating it into peptide sequences, researchers can probe structure-activity relationships (SAR) to develop agents that circumvent common resistance mechanisms.

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